2-Naphthonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDTTQQTKDXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060621 | |
| Record name | 2-Naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-46-7 | |
| Record name | 2-Naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthonitrile | |
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| Record name | 2-Naphthalenecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |
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| Record name | 2-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.405 | |
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| Record name | 2-NAPHTHONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQG8D8B4F6 | |
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Synthetic Methodologies and Reaction Pathways of 2 Naphthonitrile
Classical and Modern Synthetic Routes to 2-Naphthonitrile
The synthesis of this compound can be achieved through a variety of chemical transformations, leveraging different starting materials and reaction conditions. These methods range from classical organic reactions to more contemporary approaches.
Conversion of Primary Amides to Nitriles via Dehydration
A common strategy for nitrile synthesis involves the dehydration of primary amides. 2-Naphthalenecarboxamide (2-naphthamide) can be converted to this compound through dehydration using various dehydrating agents.
Reaction: 2-Naphthalenecarboxamide → this compound + H₂O
Reagents: Dehydrating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA) can be employed. For instance, thionyl chloride has been used for the dehydration of bromo-naphthamide derivatives to yield bromo-naphthonitriles google.com.
Table 2.1.1: Dehydration of Amides to Nitriles
| Starting Material | Dehydrating Agent | Conditions | Yield | Reference |
| 2-Naphthalenecarboxamide | Not specified | Not specified | Not specified | ontosight.ai |
| 4-Bromo-2-naphthamide | Thionyl chloride | Reflux for 18 h | Crude product | google.com |
Cyanation Reactions for the Synthesis of 2-Hydroxynaphthonitriles
While the primary focus is this compound, several methods exist for the synthesis of related 2-hydroxynaphthonitriles, which may serve as precursors or are synthesized via similar cyanation chemistries. These reactions typically involve the introduction of a nitrile group onto a naphthol derivative.
SnCl₄-mediated Cyanation of Phenols: Tin(IV) chloride (SnCl₄) can mediate the cyanation of phenols, leading to the formation of 2-hydroxynaphthonitriles. This approach offers a direct route to these compounds researchgate.net.
Cyanation of 2-Naphthol (B1666908): 2-Naphthol can be reacted with cyanating agents like bromine cyanide (BrCN) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), under solvent-free conditions to yield 2-hydroxy-1-naphthonitrile (B3053296) pnu.ac.ir.
From 2-Hydroxy-1-naphthaldehyde (B42665): 2-Hydroxy-1-naphthonitrile can be synthesized from 2-hydroxy-1-naphthaldehyde through various routes, including reaction with hydroxylamine (B1172632) hydrochloride followed by microwave irradiation arkat-usa.org.
Table 2.1.2: Synthesis of 2-Hydroxynaphthonitriles via Cyanation
| Starting Material | Cyanating Agent | Catalyst/Mediator | Conditions | Product | Yield | Reference |
| 2-Naphthol | BrCN | AlCl₃ | Solvent-free, room temp to 60 °C | 2-Hydroxy-1-naphthonitrile | Good | pnu.ac.ir |
| 2-Hydroxy-1-naphthaldehyde | Hydroxylamine HCl | Microwave | 500 W, 4-5 min | 2-Hydroxy-1-naphthonitrile | 85% | arkat-usa.org |
| Phenol derivatives | N-Cyano-N-phenyl-p-toluenesulfonamide | SnCl₄ | Not specified | 2-Hydroxynaphthonitriles | Moderate to excellent | researchgate.net |
Synthesis from Substituted Naphthalenes
Various substituted naphthalenes serve as convenient starting materials for the synthesis of this compound, primarily through the conversion of existing functional groups into a nitrile moiety.
Sandmeyer Reaction: The Sandmeyer reaction is a well-established method for converting aromatic amines to nitriles. 2-Naphthylamine (B18577) can be diazotized and subsequently treated with copper(I) cyanide (CuCN) to yield this compound ontosight.ai.
Halogen Displacement: Aromatic halides, particularly bromonaphthalenes, can undergo nucleophilic substitution with cyanide sources. For example, 2-bromonaphthalene (B93597) can be heated with cuprous cyanide (CuCN) in pyridine (B92270) at high temperatures to afford this compound orgsyn.orgacs.org. Similarly, 1-bromonaphthalene (B1665260) can be converted to 1-naphthonitrile (B165113) using this method acs.org. Methods for preparing 2-bromonaphthalene from 2-naphthol have also been reported orgsyn.org.
From other Naphthalene (B1677914) Derivatives: Precursors like methyl 4-bromo-2-naphthoate can be converted to 4-bromo-2-naphthonitrile through intermediate amide formation and subsequent dehydration google.comgoogle.com.
Table 2.1.3: Synthesis of this compound from Substituted Naphthalenes
| Starting Material | Reagent(s) | Catalyst/Solvent | Conditions | Yield | Reference |
| 2-Naphthylamine | NaNO₂, HCl, then CuCN | Not specified | Not specified | Not specified | ontosight.ai |
| 2-Bromonaphthalene | Cuprous cyanide (CuCN) | Pyridine | 215–225 °C, 15 h | 82–90% | orgsyn.orgacs.org |
| 1-Bromonaphthalene | Cuprous cyanide (CuCN) | Pyridine | 220 °C, 15 h | >90% | acs.org |
| Methyl 4-bromo-2-naphthoate | Not specified (via amide intermediate) | Not specified | Dehydration (e.g., SOCl₂) | Not specified | google.comgoogle.com |
Preparation from 2-Amino-1-naphthonitrile (B1619093)
The conversion of 2-amino-1-naphthonitrile to this compound is not directly evidenced in the provided search results. Literature indicates that 2-amino-1-naphthonitrile can be a product of reactions involving 2-nitronaphthalene (B181648) . In one reported instance, 2-amino-1-naphthonitrile was treated with tert-butyl nitrite (B80452) and cupric chloride to yield 2-chloro-1-naphthonitrile, rather than this compound . Therefore, a direct synthetic route from 2-amino-1-naphthonitrile to this compound is not clearly established by the available data.
Electrochemical Synthesis
Electrochemical methods offer a sustainable approach to chemical synthesis. While the prompt mentions "Electrochemical Carboxylation of this compound," literature points towards electrochemical cyanation of naphthalene derivatives.
Electrochemical C-H Cyanation: Electrochemical C-H cyanation of arenes, including naphthalene derivatives, has been reported using cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or sodium cyanide (NaCN) organic-chemistry.orgresearchgate.net. These methods often employ mild conditions, undivided cells, and can achieve site-selectivity. For example, electrochemical cyanation of arenes using NaCN in methanol (B129727) has been demonstrated researchgate.net. Naphthalene derivatives have been shown to undergo electrochemical cyanation, yielding specific isomeric products organic-chemistry.orgresearchgate.net.
Table 2.1.5: Electrochemical Cyanation of Naphthalene Derivatives
| Substrate | Cyanide Source | Electrolyte/Solvent | Electrode | Conditions | Product(s) | Yield | Reference |
| Naphthalene | TMSCN | Acetonitrile/Water | RVC anode, Pt cathode | Constant current: 10 mA, NaOH base | Cyanated naphthalene derivatives | Not specified | organic-chemistry.org |
| Arenes/Heteroarenes | NaCN | MeOH | Pt electrodes | Room temperature, undivided cell | Cyanated products | Broad range | researchgate.net |
Synthesis via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a base, to form cyclic imines, which upon hydrolysis yield cyclic ketones. This reaction is primarily used for the synthesis of cyclic compounds and is not a direct method for producing simple aromatic nitriles like this compound. However, it can be involved in the synthesis of more complex naphthalene-containing structures where a nitrile group is present in a precursor molecule that undergoes cyclization arkat-usa.orgrsc.org. For example, it has been mentioned in the context of synthesizing naphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones from 2-hydroxy-1-naphthonitrile arkat-usa.org.
Compound List
this compound
2-Naphthalenecarboxamide (2-Naphthamide)
2-Hydroxynaphthonitrile
2-Hydroxy-1-naphthonitrile
2-Naphthylamine
2-Bromonaphthalene
1-Bromonaphthalene
4-Bromo-2-naphthonitrile
2-Chloro-1-naphthonitrile
2-Amino-1-naphthonitrile
2-Naphthylacetonitrile
4-Methoxy-1-naphthonitrile
2-Naphthylamine
1-Methylnaphthalene
4-Bromonaphthalene-1-carbonitrile
2-Naphthol
2-Naphthalenecarbonitrile
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound involves a variety of chemical transformations, and understanding the underlying mechanisms is crucial for optimizing reaction conditions, improving yields, and achieving desired selectivity. This section delves into the mechanistic aspects, including computational studies, the roles of catalysts and reagents, electrochemical pathways, and the influence of solvents.
Computational Studies on Reaction Mechanisms, e.g., HAVA Mechanism
Computational studies, particularly those employing Density Functional Theory (DFT), have shed light on the reaction pathways involved in the formation of aromatic nitriles, including this compound, especially in the context of interstellar chemistry and the formation of Polycyclic Aromatic Hydrocarbons (PAHs).
The Hydrogen Abstraction – Vinylacetylene Addition (HAVA) mechanism has been identified as a plausible route for the formation of this compound oup.comoup.comarxiv.orgarxiv.orgresearchgate.netnih.gov. This mechanism involves the abstraction of a hydrogen atom from a precursor, followed by the addition of vinylacetylene. DFT calculations indicate that reactions following the HAVA mechanism often exhibit submerged energy barriers, meaning that the transition states are lower in energy than the reactants, allowing the reaction to proceed efficiently even at low temperatures oup.comoup.com. The presence of the cyano group on the naphthalene ring can influence these energy barriers; its mesomeric and inductive effects can lower the activation energy when the radical intermediate is positioned ortho to the cyano group oup.com. Furthermore, the specific orientation of the vinylacetylene molecule during the addition step can dictate the regioselectivity, influencing whether 1-naphthonitrile or this compound is formed oup.com.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Metal-Catalyzed Cyanation: Palladium-catalyzed cyanation of aryl halides, such as 2-bromonaphthalene, is a common and effective method for introducing the nitrile group acs.orgresearchgate.net. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a preferred cyanating agent due to its lower toxicity and cost-effectiveness compared to traditional cyanide sources researchgate.netlookchem.comnih.govresearchgate.net. Typical catalytic systems involve palladium(II) acetate (B1210297) as the precatalyst, often in conjunction with phosphine (B1218219) ligands like dppf or specialized phosphinoferrocene (B6310582) ureas, and a base such as sodium carbonate or a weak amine base (e.g., DIPEA) acs.orgresearchgate.netnih.gov. Optimization studies have shown that 2-bromonaphthalene, being less electronically activated than some other aryl halides, may require specific conditions for efficient conversion, including solvent choice and base strength acs.orgresearchgate.netnih.gov. Nickel-catalyzed cyanation using K₄[Fe(CN)₆] is also a viable alternative, exhibiting similar reactivity patterns for substrates like 2-bromonaphthalene nih.govresearchgate.net. Copper-catalyzed cyanation has also been reported using similar reagents lookchem.com.
Other Synthetic Approaches: While direct synthesis of this compound from naphthalene itself is less common via these methods, related compounds can be synthesized through various routes. For instance, tin(IV) chloride-mediated cyanation of phenols can yield 2-hydroxy naphthonitriles with good regioselectivity using methyl thiocyanate (B1210189) (MeSCN) as the cyanating agent researchgate.net. An enzyme-mimic iron catalyst (Fe-N₃ single atom catalyst) has demonstrated the ability to convert 2-naphthaldehyde (B31174) into this compound with high yields (83-95%) using molecular oxygen and ammonia (B1221849) as reagents thieme.de. General methods for nitrile synthesis, such as the Sandmeyer reaction involving the diazotization of 2-naphthylamine followed by treatment with copper(I) cyanide, or the dehydration of 2-naphthalenecarboxamide, are also established pathways ontosight.ai.
Table 2.2.2.1: Selected Metal-Catalyzed Cyanation Reactions for Naphthonitrile Synthesis
| Catalyst System | Cyanating Agent | Substrate Example | Solvent/Conditions | Yield Range | Reference(s) |
| Pd(OAc)₂, phosphinoferrocene urea (B33335) ligand 1e | K₄[Fe(CN)₆] | 2-Bromonaphthalene | 50% aq. dioxane, Na₂CO₃, 24 h | Good | acs.org |
| Pd(OAc)₂, dppf | K₄[Fe(CN)₆] | 2-Bromonaphthalene | Optimized conditions, weak amine base | Good | researchgate.net |
| Ni catalyst | K₄[Fe(CN)₆] | 2-Bromonaphthalene | Optimized conditions, weak amine base | Good | nih.govresearchgate.net |
| Cu catalyst | K₄[Fe(CN)₆] | Aryl bromides | Not specified | Good | lookchem.com |
| SnCl₄ | MeSCN | Phenols (for hydroxy-nitriles) | Not specified | Moderate-High | researchgate.net |
| Fe-N₃ single atom catalyst | O₂, NH₃ | 2-Naphthaldehyde | MeCN, 80 °C, 24 h | 83-95% | thieme.de |
Exploration of Electrochemical Pathways
While electrochemical methods are increasingly recognized for their sustainability and efficiency in organic synthesis, direct electrochemical synthesis routes specifically for this compound were not prominently detailed in the reviewed literature. The provided search results primarily discuss electrochemical reactions of this compound, such as reductive silylation researchgate.net, or electrochemical synthesis of related naphthalene derivatives, like the oxidative homocoupling of 2-naphthylamines to form diamines mdpi.com. General strategies for modular electrochemical synthesis using redox reservoirs have also been explored dicp.ac.cn, but specific applications to this compound synthesis were not identified.
Investigation of Solvent Effects on Reaction Outcomes
Solvent choice plays a critical role in influencing the outcome and mechanism of photochemical reactions involving this compound. Studies on the photoreaction of this compound with tetramethylethylene (TME) have revealed distinct behaviors depending on the solvent polarity.
In non-polar solvents such as hexane (B92381), benzene (B151609), or dimethoxyethane, the reaction proceeds via exciplex intermediates, leading predominantly to the formation of cyclobutane (B1203170) adducts cdnsciencepub.comcdnsciencepub.com. These reactions are characterized by the formation of a transient excited complex between the naphthonitrile and the olefin.
Conversely, in polar protic solvents like methanol or trifluoroethanol, the reaction mechanism shifts towards electron transfer, resulting in photoreduction products. These processes are often accompanied by the incorporation of solvent molecules into the product, suggesting the involvement of polar intermediates or ion pairs cdnsciencepub.comcdnsciencepub.comrsc.org. The use of deuterated methanol (CH₃OD) confirmed deuterium (B1214612) incorporation, supporting this solvent-mediated pathway rsc.org. Acetonitrile, another polar solvent, tends to yield complex mixtures of products, indicating a less defined reaction pathway cdnsciencepub.comcdnsciencepub.com.
The addition of trifluoroacetic acid (TFA) to these photochemical systems can have complex effects. While it may retard reactions involving 1-naphthonitrile by forming non-photoreactive complexes, its influence on this compound can be concentration-dependent, sometimes accelerating and sometimes retarding the reaction, likely due to interactions with excited states or exciplexes rsc.orgsioc-journal.cn.
Table 2.2.4.1: Solvent Effects in Photochemical Reactions of this compound with Tetramethylethylene
| Solvent Type | Example Solvents | Dominant Mechanism | Primary Products | Proposed Intermediates | Reference(s) |
| Non-polar | Hexane, Benzene, Dimethoxyethane | Exciplex formation | Cyclobutanes | Exciplexes | cdnsciencepub.comcdnsciencepub.com |
| Polar Protic | Methanol, Trifluoroethanol | Electron Transfer | Photoreduction products | Ion pairs, Polar intermediates | cdnsciencepub.comcdnsciencepub.comrsc.org |
| Polar Aprotic | Acetonitrile | Complex | Complex mixtures | Not clearly defined | cdnsciencepub.comcdnsciencepub.com |
List of Compounds Mentioned:
this compound
Naphthalene
2-Bromonaphthalene
1-Bromonaphthalene
Vinylacetylene
Tetramethylethylene (TME)
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
Palladium(II) acetate
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Phosphinoferrocene urea ligand 1e
Sodium carbonate (Na₂CO₃)
DIPEA (N,N-Diisopropylethylamine)
Tin(IV) chloride (SnCl₄)
Methyl thiocyanate (MeSCN)
2-Hydroxy naphthonitriles
2-Naphthaldehyde
2-Naphthylamine
Copper(I) cyanide (CuCN)
2-Naphthalenecarboxamide
Trifluoroacetic acid (TFA)
Hexane
Benzene
Dimethoxyethane
Methanol
Trifluoroethanol
Acetonitrile
2,3-Dimethylbut-2-ene (same as TME)
Deuterated methanol (CH₃OD)
1-Naphthonitrile
2-Amino-1-naphthonitrile
2-Chloro-1-naphthonitrile
Advanced Reaction Chemistry and Transformations of 2 Naphthonitrile
Photochemical Reactivity of 2-Naphthonitrile
The photochemical reactivity of this compound is characterized by its ability to undergo various transformations upon irradiation, primarily involving cycloaddition reactions with alkenes and photoreduction processes. These reactions are often mediated by excited states, including exciplexes and radical ion pairs, with solvent polarity playing a crucial role in dictating the reaction pathway.
Photocycloaddition Reactions with Alkenes
This compound readily participates in [2+2] photocycloaddition reactions with various alkenes, particularly electron-rich ones like tetramethylethylene. These reactions typically occur in non-polar solvents and are understood to proceed via excited states.
While direct stereospecificity studies specifically on this compound with a wide range of alkenes are less extensively detailed in the provided snippets compared to its isomer, 1-naphthonitrile (B165113), the general principles of stereospecificity in aromatic nitrile photocycloadditions are well-established. Studies on 1-naphthonitrile, for instance, have demonstrated stereospecific photocycloaddition reactions with certain olefins, such as cis- and trans-1-phenoxypropenes rsc.org. In these cases, the stereochemistry of the starting alkene is largely retained in the cyclobutane (B1203170) product. The mechanism is often proposed to involve exciplex intermediates where the relative orientation of the reactants dictates the stereochemical outcome osaka-u.ac.jpmcmaster.ca. It is inferred that similar exciplex-controlled mechanisms would apply to this compound, leading to stereospecific product formation depending on the alkene geometry and the geometry of the transient exciplex.
Solvent polarity significantly influences the outcome of photocycloaddition reactions involving this compound. In non-polar solvents like hexane (B92381) or benzene (B151609), the primary reaction pathway leads to the formation of cyclobutane adducts cdnsciencepub.comcdnsciencepub.com. However, as solvent polarity increases, such as in methanol (B129727) or 2,2,2-trifluoroethanol, electron transfer from the alkene to the excited naphthonitrile becomes more facile, leading to the formation of ion pairs cdnsciencepub.comrsc.org. These polar solvents stabilize the charged intermediates, promoting pathways that deviate from direct cycloaddition. The participation of the solvent itself in the reaction is also observed, as seen with methanol, where solvent-incorporated products are formed, suggesting the nucleophilic attack of methanol on the radical cation intermediate within an ion pair cdnsciencepub.comrsc.org.
The fluorescence quenching of this compound by alkenes, such as tetramethylethylene, is often accompanied by the formation of luminescent exciplexes cdnsciencepub.comacs.org. An exciplex is a transient, excited-state complex formed between an excited molecule and a ground-state molecule, characterized by charge transfer character. In the case of this compound and alkenes, the excited singlet state of this compound (acting as an electron acceptor) interacts with the alkene (acting as an electron donor) to form an exciplex. The decay of these exciplexes can proceed through several pathways: radiative decay (emission), non-radiative decay (internal conversion or intersystem crossing), or electron transfer to form radical ions ias.ac.in. In non-polar solvents, exciplexes are often the direct precursors to cyclobutane products cdnsciencepub.com. The lifetimes of these exciplexes are sensitive to solvent polarity, generally increasing with polarity up to a certain point before decreasing, which correlates with the shift in reaction mechanisms .
Solvent Participation in Photoreactions and Ion Pair Formation
Photoreduction Processes and Product Characterization
In polar solvents, particularly protic ones like methanol, the photoreaction of this compound with alkenes shifts from cycloaddition towards photoreduction cdnsciencepub.comcdnsciencepub.com. This is attributed to the increased propensity for electron transfer, leading to the formation of radical ion pairs. These intermediates can then undergo further reactions, including protonation and solvent incorporation.
For the reaction of this compound with tetramethylethylene in methanol, several photoreduction products have been identified and characterized cdnsciencepub.comcdnsciencepub.com:
1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-3-cyano-1,4-dihydronaphthalene
1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-2-cyano-2,4-dihydronaphthalene
1,2-dihydro-2-naphthonitrile
Deuterium (B1214612) incorporation studies using CH₃OD as a solvent have provided insights into the stereochemistry of solvent incorporation into these products, confirming the involvement of protonated intermediates cdnsciencepub.com.
Photoinduced Electron Transfer Studies
Photoinduced electron transfer (PET) is a fundamental process underlying the photoreduction and solvent-participation pathways observed in polar media acs.orgbgsu.edu. When this compound is excited to its singlet state, it can accept an electron from a suitable donor (like an alkene) to form a radical anion, while the donor becomes a radical cation. This electron transfer process is thermodynamically favored when the excited state energy of the acceptor is sufficiently higher than the energy of the resulting radical ion pair dcu.ie. The efficiency and outcome of PET are heavily influenced by solvent polarity, which stabilizes the charged intermediates bgsu.edudcu.ie. Studies on similar systems highlight how the dynamics of electron and proton transfer, and the subsequent recombination or escape of radical ions, dictate the final product distribution bgsu.edu. The electron-accepting nature of the nitrile group in this compound makes it susceptible to electron transfer from electron-rich alkenes.
Data Tables
Table 1: Photocycloaddition and Photoreduction Products of this compound with Tetramethylethylene
| Solvent | Primary Reaction Pathway | Major Products Identified | Citation(s) |
| Hexane, Benzene, Dimethoxyethane | Photocycloaddition | 6-cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene | cdnsciencepub.comcdnsciencepub.com |
| Methanol | Photoreduction/Solvent Addition | 1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-3-cyano-1,4-dihydronaphthalene, 1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-2-cyano-2,4-dihydronaphthalene, 1,2-dihydro-2-naphthonitrile | cdnsciencepub.comcdnsciencepub.com |
| 2,2,2-Trifluoroethanol | Photoreduction/Solvent Addition | 1-(2'-trifluoroethoxy-1',1',2',2-tetramethyl)-3-cyano-1,4-dihydronaphthalene, 3,4-dihydro-2-naphthonitrile |
Table 2: Stern-Volmer Constants for this compound Fluorescence Quenching by Tetramethylethylene
| Solvent | Stern-Volmer Constant (Ksv, M⁻¹) | Citation(s) |
| Hexane | 0.50 | |
| Methanol | 148 |
Compound List
this compound
Tetramethylethylene
1,2-dimethylcyclopentene (B3386875)
1-Naphthonitrile
cis-1-phenoxypropene
trans-1-phenoxypropene
1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-3-cyano-1,4-dihydronaphthalene
1-(2′-methoxy-1′,1′,2′,2′-tetramethyl)-2-cyano-2,4-dihydronaphthalene
1,2-dihydro-2-naphthonitrile
6-cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene
1-cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene
1-(2'-trifluoroethoxy-1',1',2',2-tetramethyl)-3-cyano-1,4-dihydronaphthalene
3,4-dihydro-2-naphthonitrile
9-cyanoanthracene (9-CA)
9-cyanophenanthrene (B165745) (9-CP)
2,3-dimethylbut-2-ene
2,3-dimethyl-2-butenyl-1-cyano-2-methylnaphthyl ether
2,3-dimethyl-2-butenyl-1-cyano-4-methylnaphthyl ether
2,3-dimethyl-2-butenyl-1-cyano-6-methylnaphthyl ether
N-alkyl-phthalimides
3,4,5,6-tetrachlorophthalonitrile (TCPN)
3,4,5,6-tetrachloro-N-methylphthalimide (C14NMP)
Methylene blue (MB)
Leucomethylene blue (MBH)
2,5-dihydroxy-p-benzoquinone (H₂Q)
SMe-NI-H (thiomethyl-naphthalimide donor)
NO₂-CN-PYR (nitro-cyano-pyridine acceptor)
SMe-NI-Me
NO₂-CN-PYR-H
Other Significant Reactions and Mechanistic Studies
Electrochemical Carboxylation with Carbon Dioxide
Carbon dioxide (CO2) is recognized as an abundant, renewable, and environmentally benign C1 synthon, making its chemical fixation into valuable organic compounds a significant area of research in green chemistry sciopen.combeilstein-journals.orgsioc-journal.cn. Electrochemical synthesis offers a sustainable pathway for such transformations, utilizing electrons as reagents to achieve selective chemical modifications sciopen.comsioc-journal.cn. Electrochemical carboxylation, a key process in this domain, involves the electroreduction of CO2 and/or organic substrates to generate carboxylate anions beilstein-journals.org. Carbanions, typically formed via cathodic reduction, act as crucial intermediates in these reactions sciopen.com.
While the electrochemical carboxylation of naphthalene (B1677914) itself has been established, leading to dearomative dicarboxylation products, research has also explored the carboxylation of electron-deficient naphthalene derivatives nih.gov. Studies on 2-substituted naphthalenes, which are electron-deficient, have demonstrated that in the presence of a redox mediator, such as p-terphenyl, and water under CO2 bubbling, these substrates can yield trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives nih.gov. This suggests that this compound, possessing an electron-withdrawing nitrile group, is amenable to electrochemical carboxylation, likely proceeding through carbanionic intermediates that react with CO2 to form carboxylated products sciopen.combeilstein-journals.org.
Reactions Leading to Fused Heterocyclic Compounds
Fused heterocyclic compounds are of considerable interest due to their diverse applications in medicinal chemistry and materials science, stemming from their unique physicochemical properties sioc-journal.cn. This compound and its derivatives play a role in the synthesis of various such structures.
One significant route involves the transformation of naphthonitrile derivatives into fused polycyclic N-heterocycles. For instance, 3,4-diamino-2-(methylthio)-1-naphthonitrile, a precursor synthesized through a metal-free methodology involving a naphthonitrile starting material, exhibits synthetic potential for constructing complex fused systems researchgate.net. This precursor can be converted into several classes of heterocyclic compounds, including:
Spectroscopic and Theoretical Investigations of 2 Naphthonitrile
Advanced Spectroscopic Characterization and Analysis
Advanced spectroscopic methods are crucial for elucidating the structural and electronic properties of aromatic nitriles like 2-Naphthonitrile. Techniques such as fluorescence, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into its molecular framework and behavior.
Fluorescence spectroscopy is a powerful tool for investigating the electronic excited states of molecules. For this compound, these studies reveal key aspects of its photophysical behavior, including its response to synchronous scanning, quenching effects, and fundamental properties like lifetime and quantum yield.
Synchronous fluorescence spectroscopy involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ). shimadzu.comnih.gov This technique can simplify complex spectra, narrow the spectral bands, and allow for the separation of overlapping signals from different fluorescent components in a mixture. shimadzu.comnih.govsciengine.com
The intensity of a synchronous fluorescence spectrum is a function of both the excitation and emission spectra of the compound. shimadzu.com By selecting an appropriate Δλ, which often corresponds to the difference between the excitation and emission maxima, the resulting spectrum can be optimized for sensitivity and selectivity. shimadzu.com While specific synchronous fluorescence spectra for this compound are not detailed in the available literature, the technique is widely applied to polycyclic aromatic hydrocarbons, including related naphthalene (B1677914) structures, to resolve their spectral features. nih.govsciengine.com
The fluorescence of this compound can be quenched by various molecules, a process that provides insight into its excited-state interactions. Studies have shown that its fluorescence is quenched by olefins and other electron-rich compounds. For instance, 2,3-dimethylbut-2-ene has been observed to quench the fluorescence of this compound in both methanol (B129727) and acetonitrile, yielding linear Stern-Volmer plots. rsc.org This quenching is indicative of an interaction between the excited state of this compound and the quencher, often involving charge-transfer or electron-transfer processes. rsc.orgoup.com However, in a nonpolar solvent like hexane (B92381), no significant quenching was observed, highlighting the role of solvent polarity in mediating these interactions. rsc.org
Further investigations have explored the quenching of this compound fluorescence by a range of compounds including enol ethers and furan, confirming the formation of nonemissive exciplexes. oup.com
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state, while the fluorescence quantum yield (Φ) represents the efficiency of this emission process. These parameters are fundamental to understanding the photophysics of a molecule. iitkgp.ac.inscripps.edumdpi.comresearchgate.net
For this compound, the fluorescence lifetime has been measured in methanol.
| Solvent | Fluorescence Lifetime (ns) | Reference |
|---|---|---|
| Methanol | 11.3 | rsc.org |
This lifetime value is crucial for calculating the rate constants of quenching processes. For example, using this lifetime, the Stern-Volmer quenching constant for 2,3-dimethylbut-2-ene in methanol was calculated to be 1.31 x 10¹⁰ M⁻¹s⁻¹. rsc.org
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. msu.edutechnologynetworks.com The spectrum of a naphthalene derivative typically shows strong absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netresearchgate.net For naphthalene itself, two distinct electronic transitions, designated as ¹Lₐ and ¹Lₑ, are observed. researchgate.net The introduction of a substituent, such as the nitrile group in this compound, modifies the energy levels of the molecular orbitals and thus shifts the absorption bands.
The UV region, spanning from 200 to 400 nm, provides information on the electronic structure of molecules. spectroscopyonline.com While specific peak absorption wavelengths (λₘₐₓ) for this compound are not extensively detailed in the provided context, analysis of related naphthalene compounds provides an expected range for these transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. weebly.comrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
The ¹H NMR spectrum of this compound shows a set of signals in the aromatic region, consistent with the protons on the naphthalene ring system. The chemical shifts and splitting patterns are characteristic of the substitution pattern. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum reveals the distinct carbon environments, including the quaternary carbons of the fused rings, the carbons bearing a hydrogen atom, and the unique carbons of the nitrile group and the carbon to which it is attached. rsc.orgrsc.orgrsc.org
The data below, obtained in deuterated chloroform (B151607) (CDCl₃), confirms the assigned structure. rsc.orgrsc.org
¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.23 - 8.24 | s | 1H |
| 7.88 - 7.93 | m | 3H |
| 7.59 - 7.67 | m | 3H |
¹³C NMR Data for this compound
| Chemical Shift (δ ppm) |
|---|
| 134.6 |
| 134.1 |
| 132.2 |
| 129.2 |
| 129.0 |
| 128.4 |
| 128.0 |
| 127.6 |
| 126.3 |
| 119.2 |
| 109.4 |
Fluorescence Quenching Phenomena
Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry of this compound (also known as 2-cyanonaphthalene) provides key information regarding its molecular weight and fragmentation patterns under ionization. In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 153, corresponding to its monoisotopic mass. The stability of the naphthalene ring system generally leads to a relatively intense molecular ion peak, which is characteristic of many aromatic compounds. libretexts.org
The fragmentation of this compound is influenced by the stable aromatic core and the cyano functional group. A primary fragmentation pathway involves the loss of the cyano radical (•CN), which has a mass of 26 Da. This cleavage results in the formation of a naphthyl cation at m/z 127. Further fragmentation of the naphthalene ring structure can occur, leading to smaller charged fragments, though these are typically of lower intensity compared to the molecular ion and the [M-CN]⁺ fragment.
High-resolution mass spectrometry (HRMS) enables the determination of the precise mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition, C₁₁H₇N.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺˙ | [C₁₁H₇N]⁺˙ | 153 | Molecular Ion |
| [M-CN]⁺ | [C₁₀H₇]⁺ | 127 | Loss of cyano radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most distinct feature is the stretching vibration of the nitrile (C≡N) group. This appears as a sharp, intense band in the region of 2260–2220 cm⁻¹. nist.gov For 2-cyanonaphthalene, this band has been reported at approximately 4.69 µm, which corresponds to about 2132 cm⁻¹. nist.gov
The aromatic nature of the molecule gives rise to other characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, with a reported band for 2-cyanonaphthalene at 3.26 µm (~3067 cm⁻¹). nist.gov Aromatic C=C stretching vibrations appear as multiple bands in the 1650–1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring, are found in the 900–650 cm⁻¹ region. nist.govchemicalbook.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Wavelength (µm) | Description |
|---|---|---|---|
| Aromatic C-H Stretch | ~3067 | 3.26 | Sharp, weak to medium intensity |
| Nitrile C≡N Stretch | ~2132 | 4.69 | Sharp, strong intensity |
| Aromatic C=C Stretch | 1650-1450 | 6.06-6.90 | Multiple sharp bands |
| Skeletal Bending | 21 µm region | ~21 | Skeletal bend |
Negative Ion Photoelectron Spectroscopy (NIPES)
Negative ion photoelectron spectroscopy (NIPES) is a powerful technique used to investigate the electronic structure of anions and the corresponding neutral molecules. Studies on the 2-cyanonaphthalene radical anion (2-CNN⁻) using NIPES have provided valuable data on its electron affinity and vibrational structure.
The NIPE spectrum is generated by photodetachment of an electron from the anion. The analysis of the resulting spectrum allows for the determination of the adiabatic electron affinity (EA), which is the energy difference between the ground state of the anion and the ground state of the neutral molecule. For 2-cyanonaphthalene, the EA for the ground singlet state (S₀) has been calculated to be 0.798 eV. The NIPES of 2-CNN⁻ also reveals transitions to excited electronic states of the neutral molecule, such as the lowest-lying triplet (T₁) state.
The NIPE spectra of 2-cyanonaphthalene exhibit well-resolved vibrational features. These features arise from the excitation of vibrational modes in the neutral molecule upon electron detachment. The analysis of these vibrational progressions, aided by theoretical calculations, allows for the assignment of fundamental vibrational frequencies in the neutral 2-cyanonaphthalene molecule. This detailed spectroscopic information is crucial for understanding the changes in molecular geometry and bonding that occur when an electron is removed from the anion.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively used to model the properties of this compound, providing insights that complement experimental findings. These computational studies are essential for interpreting complex spectra and understanding the molecule's electronic and geometric structure. DFT calculations have been employed to compute optimized geometries, harmonic vibrational frequencies, and ground state energies for both the neutral 2-cyanonaphthalene molecule and its radical anion. This data is fundamental for calculating Franck-Condon factors, which are used to simulate NIPE spectra and aid in the assignment of their vibrational structures.
A common approach for studying this compound involves geometry optimization and the calculation of vibrational frequencies using DFT methods. A specific study utilized the B3LYP functional combined with the 6-311++G(2d,2p) basis set to perform these calculations.
Geometry optimization calculations determine the lowest energy structure of the molecule by finding the minimum on the potential energy surface. For this compound, this results in a planar structure. Once the optimized geometry is found, harmonic vibrational frequency calculations can be performed. These theoretical frequencies are crucial for assigning the vibrational bands observed in experimental IR and NIPES spectra. The accuracy of these calculations allows for a detailed understanding of the normal modes of vibration of the molecule.
Table 3: DFT Computational Methodology for this compound
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Theory | Density Functional Theory (DFT) | Calculation of electronic structure |
| Functional | B3LYP | Geometry Optimization, Vibrational Frequencies |
| Basis Set | 6-311++G(2d,2p) | Provides a flexible description of the electron distribution |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 2-Cyanonaphthalene, β-Naphthonitrile | C₁₁H₇N |
Adiabatic Electron Affinities and Singlet-Triplet Energy Splittings
Theoretical studies employing density functional theory (DFT) have been instrumental in determining the electronic properties of this compound. The adiabatic electron affinity (EA) of the ground singlet state (S₀) of this compound has been calculated to be 0.798 eV. aip.org This value represents the energy released when an electron is added to the neutral molecule in its ground state to form the corresponding anion.
Furthermore, the lowest-lying triplet state (T₁) of this compound is found to be 3.266 eV above the ground singlet state. aip.org This leads to a singlet-triplet energy splitting (ΔEST) of 2.468 eV. aip.org The singlet-triplet energy gap is a crucial parameter in understanding the photochemical behavior of the molecule, as it influences the probability of intersystem crossing from the excited singlet state to the triplet state. arxiv.orgosti.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| Adiabatic Electron Affinity (EA) | 0.798 aip.org |
| Energy of Lowest Triplet State (T₁) | 3.266 aip.org |
| Singlet-Triplet Energy Splitting (ΔEST) | 2.468 aip.org |
| Note: Values were obtained using density functional theory with the B3LYP/6-311++G(2d,2p) basis set. aip.org |
Thermochemical Analyses
Thermochemical data for this compound is available through resources such as the NIST Chemistry WebBook. nist.gov This data includes information on condensed phase thermochemistry and phase change data. nist.gov Such information is vital for understanding the stability and reactivity of the compound under various conditions. While detailed experimental values for properties like enthalpy of formation are part of subscription-based databases, the availability of such data is noted. nist.gov
Reaction Force Analysis and Reaction Electronic Flux
Reaction force analysis is a computational tool used to understand the mechanisms of chemical reactions by examining the forces acting on the nuclei along the reaction coordinate. nih.gov This analysis, in conjunction with the study of reaction electronic flux, provides insights into the electronic rearrangements that occur during a reaction. nih.govdntb.gov.uaresearchgate.net
In the context of the formation of this compound from the reaction of benzonitrile (B105546) and vinylacetylene, quantum calculations have utilized reaction force analysis. researchgate.net This analysis helps to elucidate the structural and electronic rearrangements involved in the reaction mechanism. dntb.gov.uaresearchgate.net The study of reaction electronic flux can further clarify the role of electronic transfer in the reaction pathway. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed information on diffusion coefficients and other transport properties. kyushu-u.ac.jp While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the methodology has been applied to similar aromatic compounds like naphthalene. For instance, MD simulations have been used to calculate the diffusion coefficients of naphthalene in supercritical carbon dioxide. kyushu-u.ac.jp This suggests that similar computational approaches could be readily applied to investigate the behavior of this compound in various solvent environments.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are a cornerstone for understanding the mechanisms of chemical reactions at a molecular level. nrel.gov These calculations can provide detailed information about the electronic structure, energetics, and transition states of reacting species. nih.govmdpi.com
For this compound, quantum chemical calculations have been employed to investigate its formation via the Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism. researchgate.net These studies, often using density functional theory (DFT), help to understand the energy barriers and the nature of intermediates involved in the reaction pathway. researchgate.netnrel.gov For example, in a photoreaction involving this compound and tetrahydrofuran, mechanistic studies combined experimental data with theoretical calculations to elucidate the C-C bond formation process. chemrxiv.org Such computational insights are crucial for rationalizing reaction outcomes and for designing new synthetic methodologies. researchgate.net
Applications in Specialized Chemical and Material Sciences
Applications in Synthetic Organic Chemistry as Building Blocks
2-Naphthonitrile serves as a fundamental synthon in organic synthesis, leveraging the reactivity of both its aromatic naphthalene (B1677914) core and its nitrile functional group guidechem.comontosight.ai. The nitrile moiety is particularly amenable to a wide array of transformations, enabling the introduction of diverse functionalities such as carboxylic acids, amides, and amines, thereby facilitating the construction of more complex molecular architectures ontosight.ai.
One significant application involves transition metal-catalyzed C–H activation and functionalization . For instance, ruthenium catalysts have been employed to achieve the ortho alkenylation of this compound with activated alkenes, such as acrylates. This process selectively activates a C–H bond at the C3 position of the naphthalene ring, leading to the formation of ortho-alkenylated 2-naphthonitriles with high regioselectivity rsc.orgrsc.org. This method offers an efficient route to substituted naphthalenes, which are valuable precursors in various synthetic pathways rsc.orgrsc.org.
Photochemical reactions also highlight the utility of this compound. Studies have explored its photocycloaddition reactions with alkenes, such as 2,3-dimethyl-2-butene (B165504). These reactions can yield cyclobutane (B1203170) or azetine derivatives, demonstrating the compound's participation in concerted cycloaddition processes under UV irradiation acs.orgsioc-journal.cn. Furthermore, this compound has been utilized in domino reactions, reacting with Morita–Baylis–Hillman (MBH) acetates to construct highly functionalized naphthalenes nih.gov. Its role as a reaction medium in olefin metathesis has also been noted chemicalbook.com.
Table 1: Key Reactions of this compound as a Building Block
| Reaction Type | Alkene Substrate | Catalyst | Product Type | Typical Yields | Citation |
| Ortho Alkenylation | Ethyl acrylate (B77674) | Ru | ortho-alkenylated 2-naphthonitriles | 65% | rsc.org |
| Ortho Alkenylation | n-Butyl acrylate | Ru | ortho-alkenylated 2-naphthonitriles | 75% | rsc.org |
| Ortho Alkenylation | Methyl acrylate | Ru | ortho-alkenylated 2-naphthonitriles | 62% | rsc.org |
| Ortho Alkenylation | 2,2,2-trifluoroethyl acrylate | Ru | ortho-alkenylated 2-naphthonitriles | 57% | rsc.org |
| Photocycloaddition | 2,3-dimethyl-2-butene | UV light | Azetine/Cyclobutane | Low conversion | acs.orgsioc-journal.cn |
| Domino Reaction | MBH Acetates | K₂CO₃ | Functionalized Naphthalenes | Not specified | nih.gov |
Enantioselective and Stereoselective Synthesis Applications
The principles of enantioselective and stereoselective synthesis are critical in modern chemistry, particularly for the development of pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities wikipedia.org. While this compound itself is achiral, its derivatives and reactions involving it can lead to stereochemically defined products.
The photocycloaddition reactions of this compound with specific alkenes, such as cis- and trans-1-methoxypropenes, have been demonstrated to be stereospecific, meaning the stereochemistry of the starting alkene directly dictates the stereochemistry of the cycloadduct acs.org. This characteristic is fundamental to stereoselective synthesis.
Furthermore, the ruthenium-catalyzed ortho alkenylation of this compound not only achieves regioselectivity but also sets the stage for potential stereoselective transformations. For instance, the resulting ortho-alkenylated this compound derivatives can be subsequently converted into chiral phthalides using reagents like AD-mix-β, indicating a pathway towards enantiomerically enriched compounds rsc.org.
Although this compound is often a substrate rather than a chiral inducer, its involvement in reactions catalyzed by chiral entities is also observed. For example, Cinchona alkaloids, known chiral catalysts, have been employed in reactions involving this compound as a substrate in atropoenantioselective transamination processes thieme-connect.com. These instances highlight how this compound can be integrated into synthetic strategies that ultimately yield stereochemically controlled products.
Table 2: Examples of Stereoselective Transformations Involving this compound Derivatives
| Reaction Type | Substrate/Derivative | Chiral Inducer/Method | Product Type | Selectivity/Outcome | Citation |
| Photocycloaddition | cis/trans-1-methoxypropene | UV light | Cycloadducts | Stereospecific | acs.org |
| Ortho Alkenylation followed by chiral induction | ortho-alkenylated this compound | AD-mix-β | Chiral Phthalide | Implied stereoselective | rsc.org |
| Atropoenantioselective Transamination | This compound (as substrate) | Cinchona alkaloid | Not specified | Atropoenantioselective | thieme-connect.com |
Compound List
this compound
2-Naphthalenecarbonitrile
β-Naphthonitrile
Copper(I) cyanide
2-Naphthalenecarboxamide
Ethyl acrylate
n-Butyl acrylate
Methyl acrylate
2,2,2-trifluoroethyl acrylate
Phenyl vinyl sulphone
1-methoxypropene (cis and trans)
2,3-dimethyl-2-butene
AD-mix-β
Cinchona alkaloid
Morita–Baylis–Hillman (MBH) acetates
2-amino-1-naphthonitrile (B1619093)
2-chloro-1-naphthonitrile
2-nitro naphthalene
Biological Activity and Medicinal Chemistry Research Limited to Mechanism and Structure Activity
Investigation of Bioactivity in Related Naphthonitrile Derivatives
The bioactivity of naphthonitrile derivatives is broad, owing to the versatile nature of the naphthalene (B1677914) ring and the reactivity of the nitrile group. The amino and nitrile groups, for instance, can interact with various sites in biological molecules, affecting numerous biochemical pathways.
Naphthonitrile derivatives have been identified as inhibitors of various enzymes, a key mechanism for their therapeutic potential. The interaction often involves the nitrile group and other substituents on the naphthalene ring binding to the active or allosteric sites of enzymes. smolecule.combgc.ac.in
Cysteine Proteases: Certain naphthoquinone derivatives featuring a nitrile substituent have demonstrated inhibitory activity against cysteine proteases like cathepsin L, cathepsin B, and rhodesain. nih.gov The mechanism is described as a reversible, two-step process, beginning with the formation of a non-covalent enzyme-inhibitor complex, followed by a reversible covalent reaction between the enzyme's nucleophilic amino acid and the inhibitor. nih.gov For a nitrile-substituted quinone, the inhibition of cathepsin L was particularly potent. nih.gov
Monoamine Oxidase (MAO): Derivatives of the related compound, 2-naphthamide (B1196476), have been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme's active site. This prevents the breakdown of neurotransmitters and suggests potential applications in neurological disorders. Stilbene-like naphthonitrile derivatives have also been studied for MAO inhibition, with findings indicating that the steric effects of substituents play a key role in modulating MAO-B inhibitory activity. mdpi.comnih.gov
Carbonic Anhydrase (CA): A spiro-acenaphthylene derivative incorporating a thiadiazole carboxamide was found to be a selective inhibitor of tumor-associated human carbonic anhydrase isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. mdpi.com
DNA Topoisomerase-I: Naphthoquinone derivatives have been shown to inhibit DNA topoisomerase-I. The degree of inhibition was found to be influenced by the position of substituents on the naphthalene ring, with steric hindrance playing a significant role. nih.gov
Table 1: Enzyme Inhibition by Naphthonitrile and Related Derivatives
| Derivative Class | Target Enzyme | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Nitrile-Substituted Naphthoquinone | Cathepsin L, Cathepsin B, Rhodesain | Reversible, two-step inhibition. Potent against Cathepsin L. | nih.gov |
| Stilbene-like Naphthonitriles | Monoamine Oxidase B (MAO-B) | Steric effects of substituents modulate inhibitory activity. | mdpi.comnih.gov |
| Spiro-Acenaphthylene Thiadiazole | Carbonic Anhydrase (hCA IX, hCA XII) | Selective inhibition of tumor-associated isoforms. | mdpi.com |
| Naphthoquinones | DNA Topoisomerase-I | Inhibition is sensitive to steric hindrance from substituents. | nih.gov |
Naphthonitrile derivatives can modulate the activity of cellular receptors, acting as either activators (agonists) or blockers (antagonists). This interaction is often driven by the ability of the molecule's functional groups, such as hydroxyl or bromine, to form hydrogen bonds and other connections with the receptor's active site. smolecule.com
Researchers have successfully designed analogues of known receptor ligands by replacing core structures with a naphthalene ring. For example, based on the bioisosteric similarity between indole (B1671886) and naphthalene, new analogues of the 5-HT(4) serotonin (B10506) receptor ligand GR 113808 were created by substituting the indole ring with a naphthalene one. nih.gov One resulting compound demonstrated high and selective affinity for 5-HT(4) receptors. nih.gov This highlights the utility of the naphthalene scaffold in developing targeted receptor modulators. nih.gov
Compounds with a naphthonitrile or a related chemical structure have shown activity in the central nervous system (CNS). nih.govresearchgate.net For instance, derivatives of 1,8-naphthyridine, a related heterocyclic system, have shown potential in addressing neurological disorders. nih.gov The mechanism of action for naphthalene carboxamide derivatives has been linked to the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. This inhibition can increase neurotransmitter levels, suggesting therapeutic potential for CNS conditions. Furthermore, the parasite Trypanosoma brucei can affect the CNS, and adenosine (B11128) analogues with naphthalenemethyl groups have been designed to inhibit a key enzyme in this parasite. nih.gov
Naphthalene derivatives are recognized as a promising class of antimicrobials with activity against a wide array of pathogens, often with minimal toxicity. researchgate.netrasayanjournal.co.in
Antimicrobial/Antibacterial: The antimicrobial action of naphthalene derivatives can involve several mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane. researchgate.net Synthetic peptides containing a 2-naphthalenealanine (2-Nal) residue were found to have a more elongated shape than their 1-Nal counterparts, allowing them to penetrate deeper into the bacterial cell membrane and exhibit higher antimicrobial activity. researchgate.net Another mechanism involves inhibiting bacterial DNA synthesis by targeting enzymes like DNA gyrase (topoisomerase II). mdpi.com Additionally, some naphthamide derivatives act as efflux pump inhibitors in bacteria like E. coli, which disrupts a key bacterial resistance mechanism and can restore the effectiveness of conventional antibiotics.
Antifungal: The antifungal activity of naphthoquinone derivatives is often attributed to their redox properties, which allow them to interfere with essential cellular components like enzymes and fungal DNA. nih.gov For some derivatives, the mechanism is fungicidal, leading to the death of the fungal cell. nih.gov Naphthalene-azole derivatives have shown potent antifungal activity against Candida species, in some cases exceeding that of the standard drug fluconazole. ijpsjournal.com Thiazole derivatives have also demonstrated effectiveness against various Candida strains, with activity comparable to ketoconazole (B1673606) and fluconazole. jchemrev.com
Antiviral: Certain derivatives have shown potential as antiviral agents. Thiazole derivatives, for example, can act as protease inhibitors, which are crucial for treating viruses like HIV. jchemrev.com Based on a natural product from marine fungi, a series of non-nitrogenous aromatic ether analogues were developed as inhibitors of the influenza virus neuraminidase, an enzyme essential for viral release and spread. nih.gov
Table 2: Mechanistic Aspects of Antimicrobial Activity in Naphthonitrile and Related Derivatives
| Activity | Derivative Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial | Naphthalene Peptides (2-Nal) | Deeper penetration and disruption of the bacterial cell membrane. | researchgate.net |
| Antibacterial | Naphthamide Derivatives | Inhibition of bacterial efflux pumps (e.g., AcrB in E. coli). | |
| Antifungal | Naphthoquinone Derivatives | Interference with fungal enzymes and DNA via redox activity. | nih.gov |
| Antiviral | Aromatic Ether Analogues | Inhibition of influenza neuraminidase. | nih.gov |
| Antiviral | Thiazole Derivatives | Inhibition of viral protease enzymes. | jchemrev.com |
Naphthonitrile-related structures, such as naphthalimides and naphthoquinones, are potent scaffolds for anticancer agents. scielo.breco-vector.com Their mechanisms of action are often multifactorial.
A primary mechanism for many derivatives is the induction of apoptosis (programmed cell death) in cancer cells. For example, certain riluzole (B1680632) derivatives were shown to induce significant early apoptosis in HeLa cancer cells in a dose-dependent manner. brieflands.com This process is often mediated through the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance and triggers apoptotic pathways. nih.gov Some styrylquinoline derivatives have been shown to induce cell cycle arrest and activate p53-independent apoptosis through the production of ROS. nih.gov
Another key antitumor mechanism is the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Topoisomerase Inhibition: Naphthazarin derivatives can inhibit DNA topoisomerase-I, an enzyme that cancer cells rely on to replicate their DNA. nih.gov
Kinase Inhibition: Naphthoquinone derivatives are thought to exert their anticancer effects by inhibiting kinases like PI3Kγ. scielo.br
Carbonic Anhydrase Inhibition: As mentioned previously, certain spiro derivatives can selectively inhibit tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are involved in regulating pH and promoting tumor growth. mdpi.com This inhibition can lead to cell cycle arrest in the G1 phase and subsequent apoptosis. mdpi.com
The ability of these compounds to interact with cellular nucleophiles like glutathione (B108866) (GSH) is also linked to their cytotoxic activity. nih.gov
Table 3: Mechanistic Aspects of Anticancer Activity in Naphthonitrile and Related Derivatives
| Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Riluzole Derivatives | HeLa, MCF-7 | Induction of dose-dependent early apoptosis. | brieflands.com |
| Styrylquinolines | HCT 116 (colon) | Generation of reactive oxygen species (ROS), leading to p53-independent apoptosis and cell cycle arrest. | nih.gov |
| Naphthazarin Derivatives | L1210 (leukemia) | Inhibition of DNA topoisomerase-I. | nih.gov |
| Spiro-Acenaphthylene Thiadiazole | RXF393 (renal), HT29 (colon), LOX IMVI (melanoma) | Selective inhibition of carbonic anhydrase IX/XII, leading to G1 phase cell cycle arrest and apoptosis. | mdpi.com |
| Naphthoquinones | General | Inhibition of PI3Kγ and topoisomerase II. | scielo.br |
Antimicrobial, Antifungal, and Antiviral Properties (Mechanistic Aspects)
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a lead compound, researchers can identify which structural features are crucial for its desired effects, allowing for the design of more potent and selective molecules. gardp.org
For naphthonitrile derivatives and related compounds, SAR studies have yielded several key insights:
Importance of Substituent Position and Type: The placement and nature of substituent groups on the naphthalene ring are critical. In studies of naphthoquinone derivatives as anticancer agents, steric hindrance from substituents, particularly at the 2-position, was found to decrease bioactivity, including DNA topoisomerase-I inhibition and cytotoxicity. nih.gov For influenza neuraminidase inhibitors derived from a natural product, SAR analysis revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. nih.gov
Role of Specific Functional Groups: The presence of certain functional groups can dramatically enhance activity. For naphthalimide anticancer agents, various substitution patterns, including heterocyclic fused rings and carboxamide groups, have been shown to produce derivatives that are more active than standard drugs like cisplatin. eco-vector.com In a series of benzothiazole (B30560) derivatives designed as probes for tau protein, replacing a flexible butadiene bridge with more rigid amide or ester linkers was necessary to achieve detection of neurofibrillary tangles. rsc.org
These SAR studies provide a rational basis for the future design of naphthonitrile-based therapeutic agents, guiding chemists in optimizing lead compounds for enhanced potency, selectivity, and improved pharmacological profiles. eco-vector.com
Impact of Nitrile Group and Naphthalene Core on Biological Interactions
The biological activities of 2-naphthonitrile and its derivatives are significantly influenced by the interplay between the nitrile group and the naphthalene core. The nitrile group, with its linear geometry and electron-withdrawing nature, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets. It is also considered a bioisostere for a ketone group and can enhance the resistance of the aromatic system to oxidative metabolism. mdpi.com
The naphthalene core provides a rigid, lipophilic scaffold that can engage in hydrophobic and π-stacking interactions within the binding sites of proteins and enzymes. This lipophilicity can enhance the ability of these compounds to penetrate biological membranes. ijpsjournal.com The fusion of two benzene (B151609) rings in naphthalene creates an extended π-system that is crucial for its chemical reactivity and biological interactions. rasayanjournal.co.in
The combination of the nitrile group and the naphthalene core in this compound derivatives gives rise to a unique electronic and steric profile that dictates their mechanism of action. For instance, in some contexts, the nitrile group can undergo nucleophilic addition reactions, while the naphthalene ring can participate in electrophilic aromatic substitution, allowing for a diverse range of chemical transformations and biological interactions. The presence of both the amino and nitrile groups in derivatives like 3-amino-2-naphthonitrile (B1268505) allows for interactions with both nucleophilic and electrophilic sites in biological molecules.
Influence of Substituents on Biological Activity
The introduction of various substituents onto the this compound scaffold can dramatically alter its biological activity, a principle central to structure-activity relationship (SAR) studies. These modifications can affect the molecule's potency, selectivity, and pharmacokinetic properties.
Research has shown that even minor changes in the substitution pattern on the naphthalene ring can lead to significant differences in biological effects. For example, in a series of naphthonitrile derivatives evaluated for their antiproliferative activity against MCF-7 breast cancer cells, the position of an iodo substituent had a notable impact on potency.
Table 1: Antiproliferative Activity of Naphthonitrile Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1-Iodo-2-naphthonitrile | MCF-7 | 15 |
| This compound | MCF-7 | 20 |
| 4-Iodo-1-naphthonitrile | MCF-7 | 10 |
This table illustrates the varying potency of different iodinated naphthonitrile derivatives against the MCF-7 cancer cell line, highlighting the importance of substituent positioning.
Furthermore, the introduction of other functional groups can confer a range of biological activities. For instance, the presence of a hydroxyl group on a phenyl ring attached to a naphthalene derivative was associated with strong antibacterial effects. ijpsjournal.com In contrast, substitutions with methoxy (B1213986) groups at various positions had a minimal impact on inhibitory activity. ijpsjournal.com
In the context of efflux pump inhibitors, which can combat antibiotic resistance, 4-substituted 2-naphthamide derivatives have shown promise. These derivatives form strong interactions with hydrophobic residues in the AcrB efflux pump, enhancing their inhibitory efficacy. The flexibility of the 2-naphthamide core allows for a wide range of substitutions, including halogens and alkoxy groups, enabling tailored interactions with biological targets.
The synthesis of complex derivatives, such as '4-Furan-3-yl-7-[5-(4-hydroxy-tetrahydro-pyran-4-yl)-pyridin-3-ylmethoxy]-naphthalene-2-carbonitrile', highlights the extensive exploration of the chemical space around the this compound core to discover novel biological activities. ontosight.ai The various heterocyclic rings and functional groups attached to the naphthalene backbone contribute to its potential interactions with enzymes and receptors. ontosight.ai
Q & A
Q. Table 1. Key Parameters for this compound Bioassays
Q. Table 2. Analytical Methods for this compound Detection
| Matrix | Technique | LOD (µg/L) | Recovery (%) |
|---|---|---|---|
| Water | GC-MS | 0.05 | 85–110 |
| Soil | HPLC-UV | 0.2 | 75–95 |
| Biological Tissue | LC-HRMS | 0.01 | 70–105 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
